molecular formula C20H41NO B1580666 N,N-Dimethylstearamide CAS No. 3886-90-6

N,N-Dimethylstearamide

Cat. No.: B1580666
CAS No.: 3886-90-6
M. Wt: 311.5 g/mol
InChI Key: BTSRIWFABHLYDQ-UHFFFAOYSA-N
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Description

N,N-Dimethylstearamide, also known as N,N-dimethyloctadecanamide, is an organic compound with the molecular formula C20H41NO. It is a tertiary amide derived from stearic acid, a long-chain fatty acid. This compound is known for its surfactant properties and is used in various industrial applications, including as a lubricant, emulsifier, and anti-static agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylstearamide can be synthesized through the reaction of stearic acid with dimethylamine. The reaction typically involves the following steps:

    Activation of Stearic Acid: Stearic acid is first activated by converting it into its acyl chloride form using thionyl chloride (SOCl2).

    Amidation Reaction: The acyl chloride is then reacted with dimethylamine (CH3)2NH in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include:

  • Temperature: 60-80°C
  • Pressure: Atmospheric pressure
  • Reaction Time: 2-4 hours

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylstearamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to produce stearic acid and dimethylamine.

    Oxidation: It can be oxidized to form corresponding carboxylic acids and amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Hydrolysis: Stearic acid and dimethylamine.

    Oxidation: Stearic acid and dimethylamine.

    Substitution: Various substituted amides depending on the reactants used.

Scientific Research Applications

N,N-Dimethylstearamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethylstearamide primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. At the molecular level, it interacts with lipid bilayers, enhancing the permeability of membranes. This property is particularly useful in drug delivery systems where enhanced skin penetration is desired .

Comparison with Similar Compounds

    N,N-Dimethylformamide (DMF): A polar solvent used in organic synthesis.

    N,N-Dimethylacetamide (DMAc): Another polar solvent with similar applications to DMF.

    N,N-Dimethylmyristamide: A shorter-chain analog of N,N-dimethylstearamide.

Uniqueness: this compound is unique due to its long-chain fatty acid structure, which imparts distinct surfactant properties. Unlike its shorter-chain analogs, it provides better lubrication and anti-static properties, making it more suitable for industrial applications .

Properties

IUPAC Name

N,N-dimethyloctadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)3/h4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSRIWFABHLYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063221
Record name N,N-Dimethylstearamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3886-90-6
Record name N,N-Dimethylstearamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3886-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanamide, N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanamide, N,N-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethylstearamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylstearamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.297
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions the identification of N,N-Dimethylstearamide in the supercritical CO2 extract of Euphorbia thymifolia. Could you elaborate on the significance of finding this compound in the context of the study?

A1: While the study primarily focuses on identifying compounds within Euphorbia thymifolia and comparing extraction methods, the specific significance of this compound is not discussed. The research emphasizes the presence of other compounds, such as tricosane, hydroquinone, fridoline, and euphorbal, highlighting their potential medicinal value []. The table listing this compound doesn't elaborate on its individual properties or potential roles within the plant. Further research focusing on this compound specifically would be needed to understand its significance in this context.

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